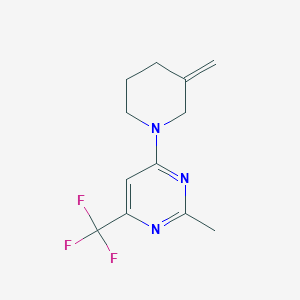
2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C12H14F3N3 and its molecular weight is 257.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Trifluoromethylated Analogues
Trifluoromethylated analogues of pyrimidines, including compounds similar to 2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine, have been synthesized for further application in creating new compounds with potential biological activity. The study explores Michael-like 1,4-conjugate hydrocyanation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, leading to new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. This process highlights the potential for developing compounds with novel properties through the incorporation of trifluoromethyl groups into the pyrimidine ring (Sukach et al., 2015).
Charge-cumulated Hetarenes
Research on charge-cumulated hetarenes, including pyrimidinic structures, indicates the synthesis of (pyrimidin-2,4,6-triyl)-tris-hetarenium salts through nucleophilic substitution. This demonstrates the versatility of pyrimidine derivatives in forming stable compounds with unique electronic properties, which could have implications for materials science and molecular electronics (Schmidt & Hetzheim, 1997).
Supramolecular Chemistry and Material Science
Supramolecular Assemblies
A study on the dihydropyrimidine-2,4-(1H,3H)-dione functionality within novel crown-containing hydrogen-bonded supramolecular assemblies highlights the use of pyrimidine derivatives in constructing complex molecular structures. These compounds form extensive hydrogen-bonding intermolecular interactions, leading to unique two-dimensional and three-dimensional networks. Such assemblies are crucial for developing new materials with tailored properties for various applications, including catalysis and separation technologies (Fonari et al., 2004).
Electronic and Optical Properties
Electronic and Nonlinear Optical Properties
Pyrimidine rings, due to their aromatic nature and nitrogenous base similarity, hold significant interest for their electronic and nonlinear optical (NLO) properties. Research into thiopyrimidine derivatives reveals insights into their structural parameters, electronic properties, and potential for NLO applications. This aligns with the interest in developing materials for optoelectronic devices and highlights the functional versatility of pyrimidine derivatives in material science (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
2-methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3/c1-8-4-3-5-18(7-8)11-6-10(12(13,14)15)16-9(2)17-11/h6H,1,3-5,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTQBXQBJRYBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC(=C)C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
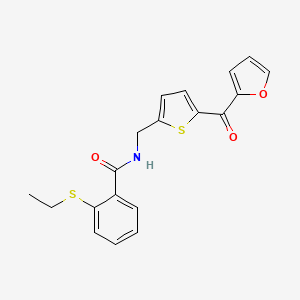
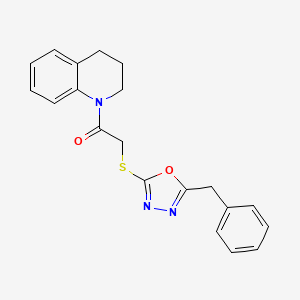
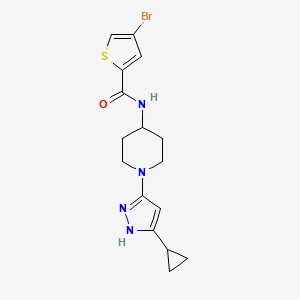
![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone](/img/structure/B3015633.png)


![N'-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3015637.png)
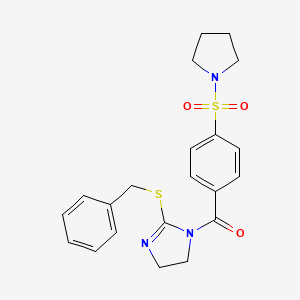
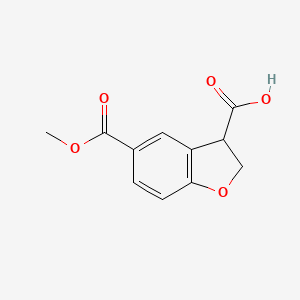
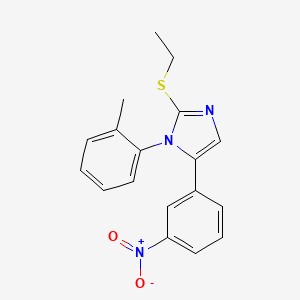
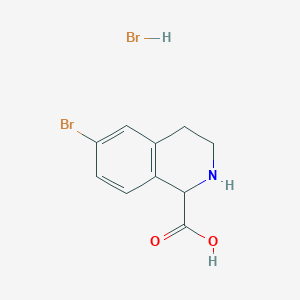
![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)


